Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Catalog No.
S575205
CAS No.
21829-28-7
M.F
C19H22N2O6
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro...

CAS Number

21829-28-7

Product Name

Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

IUPAC Name

diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C19H22N2O6/c1-5-26-18(22)15-11(3)20-12(4)16(19(23)27-6-2)17(15)13-8-7-9-14(10-13)21(24)25/h7-10,17,20H,5-6H2,1-4H3

InChI Key

ITAOFSSOVNYZCS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C)C

Synonyms

diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C)C

Identification and Characterization:

Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (also known as Nitrendipine Impurity C) is an organic compound with the molecular formula C₁₉H₂₂N₂O₆ and a molecular weight of 374.39 g/mol [, ]. It belongs to the class of dihydropyridine derivatives, which are known for their calcium channel blocking properties [].

Use as a Reference Standard:

This specific compound is primarily used as a reference standard in pharmaceutical testing, particularly for the drug Nitrendipine [, ]. Reference standards are highly purified and characterized materials that are used to compare the identity, purity, and potency of other materials, such as drug products and their impurities []. In the case of Nitrendipine, Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate helps ensure the accuracy and consistency of analytical tests used to assess the quality of the medication.

Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, also known as Nitrendipine Impurity C, is an organic compound with the molecular formula C19H22N2O6C_{19}H_{22}N_{2}O_{6} and a molecular weight of 374.39 g/mol. It is classified under dihydropyridine derivatives, which are recognized for their calcium channel blocking properties, making them significant in cardiovascular pharmacology . The structure includes a six-membered pyridine ring with two ethyl ester groups at positions 3 and 5, methyl groups at positions 2 and 6, and a nitrophenyl group at position 4.

FR7534 was investigated for its potential to block L-type calcium channels in the heart, a mechanism shared by many DHPs []. L-type calcium channels are responsible for regulating calcium influx into heart muscle cells, and their blockade can lead to relaxation of the heart muscle and lowered blood pressure []. However, the detailed mechanism by which FR7534 interacts with the calcium channel remains unclear and requires further research.

Typical of dihydropyridine derivatives. These include:

  • Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.
  • Decomposition: Under extreme conditions like high heat or strong acids/bases, the compound may decompose, leading to products that could involve cleavage of the ester groups or the pyridine ring itself.
  • Reduction: The nitro group may be reduced to an amine under specific reducing conditions.

The synthesis of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions including:

  • Formation of Dihydropyridine Ring: This can be achieved through condensation reactions involving appropriate aldehydes and ketones.
  • Esterification: The carboxylic acid groups are converted to esters using diethyl alcohol in the presence of acid catalysts.
  • Nitro Group Introduction: The nitrophenyl substituent is introduced through electrophilic aromatic substitution on a suitable precursor.

These methods ensure the production of the compound with high purity necessary for pharmaceutical applications .

Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate serves primarily as a reference standard in pharmaceutical testing. It is crucial for assessing the identity, purity, and potency of Nitrendipine and related compounds in drug formulations . Additionally, due to its calcium channel blocking properties, it may have potential applications in cardiovascular research.

Studies on interaction profiles indicate that diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate interacts with L-type calcium channels. This interaction is essential for its pharmacological effects but requires more extensive investigation to understand its binding affinities and efficacy compared to other dihydropyridines .

Several compounds share structural similarities with diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Diethyl 2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylateC19H22N2O6C_{19}H_{22}N_{2}O_{6}Similar structure but with para nitro substitution
NitrendipineC21H24N2O5C_{21}H_{24}N_{2}O_{5}A known calcium channel blocker; has additional functional groups
AmlodipineC20H25ClN2O5C_{20}H_{25}ClN_{2}O_{5}Contains a chlorine atom and is used as an antihypertensive agent

The unique aspect of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate lies in its specific nitro group positioning and its role as an impurity standard in pharmaceutical contexts .

This comprehensive overview underscores the significance of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate in both chemical research and practical applications within pharmacology. Further studies are warranted to explore its full potential and interactions within biological systems.

XLogP3

3.2

Other CAS

21829-28-7

Dates

Modify: 2023-08-15

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